SAR7334
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Overview
Description
SAR7334 is a potent and specific inhibitor of the transient receptor potential canonical 6 (TRPC6) ion channel. This compound has been extensively studied for its ability to block calcium entry through TRPC6 channels, which are involved in various physiological and pathological processes, including pulmonary hypertension, focal segmental glomerulosclerosis, and ischemia-reperfusion-induced lung edema .
Mechanism of Action
Target of Action
SAR7334, also known as 4-(((1R,2R)-2-(®-3-aminopiperidin-1-yl)-2,3-dihydro-1H-inden-1-yl)oxy)-3-chlorobenzonitrile or CPA-1588, is a potent and specific inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel . TRPC6 is a non-selective receptor-operated cation channel that plays a significant role in various cellular processes, including cell proliferation, migration, and invasion of tumoral cells .
Mode of Action
this compound interacts with the TRPC6 channel, inhibiting TRPC6, TRPC3, and TRPC7-mediated calcium influx into cells . It exhibits no significant activity at TRPC4 and TRPC5 channels . The inhibition of these channels by this compound results in a decrease in intracellular calcium levels, which can affect various cellular processes.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the calcium signaling pathway. By inhibiting the TRPC6 channel, this compound prevents the influx of calcium ions into the cell . This can lead to a decrease in the activation of various calcium-dependent signaling pathways, including the MAPK/ERK pathway . The inhibition of these pathways can have downstream effects on various cellular processes, including cell proliferation and migration .
Pharmacokinetics
this compound has been found to be orally bioavailable, making it suitable for chronic oral administration . .
Result of Action
The inhibition of the TRPC6 channel by this compound can have various molecular and cellular effects. For instance, it has been found to suppress TRPC6-dependent acute hypoxic pulmonary vasoconstriction (HPV) in isolated perfused lungs from mice . Additionally, it has been shown to protect against ozone-induced airway inflammatory responses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, oxidative stress can regulate TRPC6-mediated calcium cascade, which leads to the activation of various signaling pathways and inflammation . Therefore, the presence of oxidative stress in the environment can potentially influence the action of this compound.
Biochemical Analysis
Biochemical Properties
SAR7334 inhibits TRPC6, TRPC3, and TRPC7-mediated Ca2+ influx into cells with IC50 values of 9.5, 282, and 226 nM, respectively . It exhibits no significant activity at TRPC4 and TRPC5 channels . The compound blocks TRPC6 currents with an IC50 of 7.9 nM .
Cellular Effects
This compound has been shown to suppress TRPC6-dependent acute hypoxic pulmonary vasoconstriction (HPV) in the isolated perfused mouse lung . It also inhibits the release of cytokines IL-6 and IL-8 induced by O3 or H2O2 in 16HBE cells (human bronchial epithelial cell line) .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting TRPC6 currents . It blocks the calcium influx mediated by TRPC6, thereby affecting the downstream signaling pathways .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. It has been shown to suppress TRPC6-dependent acute HPV in isolated perfused lungs from mice
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For example, in sino-aortic denervated rats, the systolic and diastolic blood pressure variability increase were dose-dependently attenuated after TRPC6 inhibition with this compound .
Metabolic Pathways
Given its role as a TRPC6 inhibitor, it likely interacts with enzymes or cofactors involved in calcium signaling pathways .
Subcellular Localization
Given its role as a TRPC6 inhibitor, it is likely to be localized in areas where TRPC6 channels are present
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SAR7334 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, such as tetrahydrofuran, and reagents like sodium hydride and palladium catalysts .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the compound meets the required specifications for research and development purposes .
Chemical Reactions Analysis
Types of Reactions: SAR7334 primarily undergoes substitution reactions due to the presence of reactive functional groups like the aminopiperidine and chlorobenzonitrile moieties. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include organic solvents like dimethyl sulfoxide (DMSO), bases like sodium hydride, and catalysts like palladium on carbon. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products: The major products formed from the reactions involving this compound depend on the specific reaction conditions. For example, substitution reactions can lead to the formation of various derivatives with modified functional groups, while oxidation and reduction reactions can alter the oxidation state of the compound .
Scientific Research Applications
SAR7334 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a tool compound to study the function of TRPC6 channels and their role in cellular signaling pathways. In biology, this compound is employed to investigate the physiological and pathological roles of TRPC6 channels in various tissues and organs .
In medicine, this compound has shown potential therapeutic applications in the treatment of diseases associated with TRPC6 dysfunction, such as pulmonary hypertension and focal segmental glomerulosclerosis. Additionally, it is used in preclinical studies to evaluate the efficacy and safety of TRPC6 inhibitors as potential drug candidates .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to SAR7334 include other TRPC6 inhibitors like Pico145, Pyr10, and TRPC6-PAM-C20. These compounds also target TRPC6 channels but may differ in their potency, selectivity, and pharmacokinetic properties .
Uniqueness of this compound: this compound is unique due to its high potency and selectivity for TRPC6 channels, with an inhibitory concentration (IC50) of 7.9 nanomolar. This makes it one of the most effective TRPC6 inhibitors available for research purposes. Additionally, this compound has been shown to be suitable for chronic oral administration, which is advantageous for long-term studies .
Properties
IUPAC Name |
4-[[(1R,2R)-2-[(3R)-3-aminopiperidin-1-yl]-2,3-dihydro-1H-inden-1-yl]oxy]-3-chlorobenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O/c22-18-10-14(12-23)7-8-20(18)26-21-17-6-2-1-4-15(17)11-19(21)25-9-3-5-16(24)13-25/h1-2,4,6-8,10,16,19,21H,3,5,9,11,13,24H2/t16-,19-,21-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKRLNQEXBPQGQ-OZOXKJRCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CC3=CC=CC=C3C2OC4=C(C=C(C=C4)C#N)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)[C@@H]2CC3=CC=CC=C3[C@H]2OC4=C(C=C(C=C4)C#N)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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